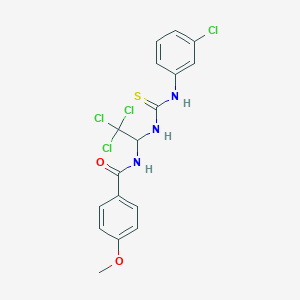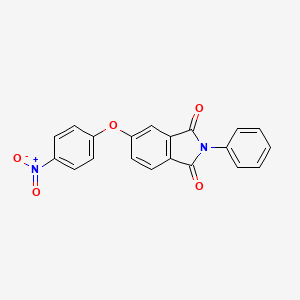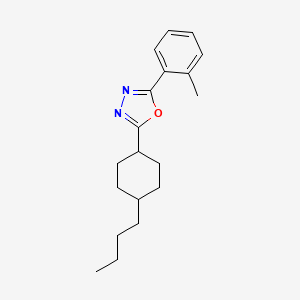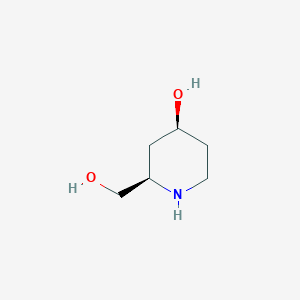
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide is a complex organic compound that features a bromophenyl group, a thioureido linkage, and a trichloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form a bromophenyl compound.
Thioureido Linkage Formation: The bromophenyl compound is then reacted with thiourea to form the thioureido linkage.
Trichloroethyl Group Addition: The thioureido intermediate is further reacted with a trichloroethyl compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thioureido linkage can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide involves its interaction with specific molecular targets. The bromophenyl group can interact with biological receptors, while the thioureido linkage may participate in hydrogen bonding and other interactions. The trichloroethyl group can enhance the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)-thiourea: Similar thioureido linkage but lacks the trichloroethyl group.
4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains a bromophenyl group and thiophene ring.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Features a bromophenyl group and thiophene ring.
Uniqueness
N-(1-(3-(4-Bromo-phenyl)-thioureido)-2,2,2-trichloro-ethyl)-3-methyl-butyramide is unique due to its combination of a bromophenyl group, thioureido linkage, and trichloroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H17BrCl3N3OS |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3-methylbutanamide |
InChI |
InChI=1S/C14H17BrCl3N3OS/c1-8(2)7-11(22)20-12(14(16,17)18)21-13(23)19-10-5-3-9(15)4-6-10/h3-6,8,12H,7H2,1-2H3,(H,20,22)(H2,19,21,23) |
Clé InChI |
MOKLBCKAYOEIJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[({2,2,2-trichloro-1-[(2-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11710690.png)

![N-[(2Z)-3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]aniline](/img/structure/B11710702.png)
![N-[3-(imidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B11710708.png)
![{[2-({[1-(1H-Indol-3-YL)propan-2-YL]carbamoyl}oxy)ethyl]sulfanyl}sulfonate](/img/structure/B11710709.png)
![N'~1~,N'~9~-bis[(E)-(2-nitrophenyl)methylidene]nonanedihydrazide](/img/structure/B11710710.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11710711.png)





![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)

